The compound is cataloged under the Chemical Abstracts Service with the identifier CAS number 695-57-8. It is classified as a chlorinated derivative of dioxaspiro compounds, which are cyclic compounds featuring dioxane rings fused with other cyclic structures. The presence of multiple chlorine atoms suggests potential reactivity and biological activity, making it a subject of interest in chemical research.
The synthesis of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one typically involves several steps that may include:
These methods require careful optimization to achieve high yields and purity of the final compound.
The molecular structure of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one features a spiro configuration with a dioxaspiro framework. The structural representation can be summarized as follows:
InChI=1S/C7H5Cl3O3/c8-3-4(11)6(10)7(5(3)9)12-1-2-13-7/h6H,1-2H2GZCBOFSKFCOGTM-UHFFFAOYSA-NThe presence of three chlorine atoms significantly influences the compound's reactivity and stability.
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one can participate in various chemical reactions due to its electrophilic nature:
These reactions are crucial for modifying the compound for specific applications in organic synthesis.
The mechanism of action for 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one largely depends on its interaction with biological systems or other chemical species:
This mechanism highlights the potential biological implications of this compound in pharmacology or toxicology studies.
The physical properties of 6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one include:
Chemical properties include its reactivity profile influenced by the presence of chlorine substituents which enhance electrophilicity.
6,8,9-Trichloro-1,4-dioxaspiro[4.4]non-8-en-7-one has potential applications in several scientific fields:
CAS No.: 3009-34-5
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 26289-09-8
CAS No.: 887705-27-3
CAS No.: 511-37-5